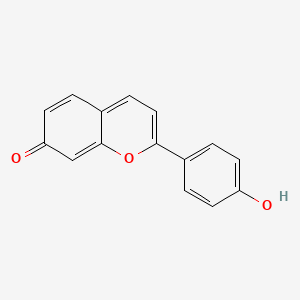

2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78776-51-9 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)chromen-7-one |

InChI |

InChI=1S/C15H10O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9,16H |

InChI Key |

DQKOJTJVZKIZLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C3C=CC(=O)C=C3O2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Hydroxyphenyl 7h 1 Benzopyran 7 One and Analogous Structures

Classical Condensation Reactions for the Benzopyran-7-one Core Formation

The construction of the benzopyran-7-one nucleus, the core of coumarin (B35378) compounds, has traditionally been achieved through several named reactions. These methods, while foundational, often rely on harsh conditions.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is initiated by the condensation of the phenol with the β-ketoester. scienceinfo.com Strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride are typically employed as catalysts. organic-chemistry.org The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a ring-closing step), and finally, a dehydration step to form the coumarin ring system. wikipedia.orgacs.org

The versatility of the Pechmann reaction allows for the synthesis of a wide array of 4-substituted coumarins, with the substituent at the 4-position being determined by the group attached to the carbonyl of the β-ketoester. mdpi.comarkat-usa.org For the synthesis of a 2-(4-Hydroxyphenyl) substituted coumarin, a corresponding β-ketoester with a 4-hydroxyphenyl group would be required.

Table 1: Overview of Pechmann Condensation

| Component | Description | Examples |

| Substrates | Phenols and β-ketoesters. wikipedia.org | Resorcinol (B1680541), Ethyl acetoacetate (B1235776). rsc.org |

| Catalysts | Strong acids (Brønsted or Lewis). organic-chemistry.org | H₂SO₄, AlCl₃, Trifluoroacetic acid. scienceinfo.comsciensage.info |

| Mechanism | Transesterification, electrophilic aromatic substitution, dehydration. wikipedia.orgacs.org | - |

| Products | 4-substituted coumarins. arkat-usa.org | 7-hydroxy-4-methylcoumarin. rsc.org |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another robust route to coumarin derivatives, particularly for the synthesis of coumarin-3-carboxylic acids. acs.org This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester or cyanoacetic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. scienceinfo.comjmchemsci.comwikipedia.org The reaction proceeds through a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization (lactonization) and subsequent dehydration to yield the coumarin scaffold. youtube.com

This method is particularly useful as it can be adapted to aqueous conditions, aligning with some principles of green chemistry. acs.org The choice of the active methylene compound dictates the substituent at the 3-position of the resulting coumarin.

Table 2: Key Aspects of Knoevenagel Condensation for Coumarin Synthesis

| Feature | Details | Common Reagents |

| Reactants | o-Hydroxybenzaldehydes and active methylene compounds. scienceinfo.com | Salicylaldehyde (B1680747), Diethyl malonate, Ethyl acetoacetate. wikipedia.orgyoutube.com |

| Catalysts | Weak organic bases. wikipedia.org | Piperidine, Pyridine. jmchemsci.comnih.gov |

| Key Steps | Nucleophilic addition, intramolecular cyclization (lactonization), dehydration. youtube.com | - |

| Primary Products | Coumarins with substituents at the 3-position. | Coumarin-3-carboxylic acids. acs.org |

Perkin and Kostanecki-Robinson Reactions

The Perkin reaction, historically significant as the first synthesis of coumarin, involves the condensation of salicylaldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of the sodium salt of the corresponding acid (e.g., sodium acetate). scienceinfo.comiitk.ac.inorganicreactions.org The mechanism is thought to involve the formation of O-acetyl salicylaldehyde as an intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration. sciforum.net This reaction typically yields the parent coumarin or derivatives substituted on the benzene (B151609) ring.

The Kostanecki-Robinson reaction is a method for the synthesis of chromones (isomers of coumarins) and can also yield coumarins. wikipedia.org It involves the reaction of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its sodium salt. wikipedia.orgias.ac.in The reaction proceeds through O-acylation, followed by an intramolecular aldol (B89426) condensation and subsequent elimination of a hydroxyl group to form the chromone (B188151) or coumarin ring. wikipedia.org

Wittig Reaction Applications

The Wittig reaction offers a versatile approach to coumarin synthesis, particularly for producing 3,4-unsubstituted coumarins. ijcce.ac.ir This method involves the reaction of an aromatic aldehyde or ketone with a phosphorus ylide (phosphorane). scienceinfo.com For coumarin synthesis, a common strategy is the intramolecular Wittig reaction of a suitably substituted precursor. rsc.org For instance, an o-hydroxybenzaldehyde can be reacted with a haloacetyl halide, followed by treatment with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which upon deprotonation with a base, undergoes an intramolecular Wittig reaction to form the coumarin ring. researchgate.net One-pot variations of this reaction have been developed, improving its efficiency. ijcce.ac.ir

Modern and Sustainable Synthetic Protocols for Coumarin Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarins, aiming to reduce the environmental impact of these important reactions.

Green Chemistry Principles in Coumarin Synthesis

Green chemistry focuses on minimizing the use and generation of hazardous substances. eurekalert.orgeurekaselect.com In the context of coumarin synthesis, this has led to the development of more environmentally friendly protocols for classical reactions like the Pechmann, Knoevenagel, and Perkin condensations. eurekalert.orgeurekaselect.combenthamdirect.com

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. acs.orgeurekalert.orgeurekaselect.com For example, the Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids has been successfully performed in water at room temperature. acs.org

Solvent-Free Conditions: Performing reactions without a solvent, often with the aid of microwave irradiation or mechanochemistry (ball milling), reduces waste and can lead to shorter reaction times and higher yields. eurekalert.orgeurekaselect.comrsc.org The Pechmann condensation has been effectively carried out under solvent-free mechanochemical conditions. rsc.org

Alternative Energy Sources: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to cleaner products and reduced energy consumption compared to conventional heating. eurekalert.orgeurekaselect.comic.ac.uk

These modern approaches not only make the synthesis of coumarins more sustainable but can also enhance reaction performance in terms of yield, purity, and ease of work-up. benthamdirect.combenthamdirect.com

Table 3: Green Synthetic Approaches for Coumarin Synthesis

| Green Approach | Description | Examples in Coumarin Synthesis |

| Alternative Solvents | Utilizing environmentally benign solvents. eurekalert.org | Knoevenagel condensation in water. acs.org Pechmann reaction in ionic liquids. organic-chemistry.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. eurekaselect.com | Mechanochemical (ball milling) Pechmann condensation. rsc.org Microwave-assisted Knoevenagel condensation. ic.ac.uk |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and energy consumption. eurekalert.org | Ultrasound-assisted synthesis of coumarins. nih.gov |

| Catalysis | Employing reusable or non-toxic catalysts. iajesm.innih.gov | Use of solid acid catalysts for Pechmann condensation. nih.gov Biocatalytic approaches. iajesm.in |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. This technology has been successfully applied to the synthesis of flavones and related benzopyran structures. A notable approach involves the oxidative cyclization of 1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one (a chalcone) derivatives. In a comparative study, the synthesis of flavones was achieved by reacting the corresponding chalcone (B49325) with hydrogen peroxide and sodium hydroxide (B78521) in ethanol (B145695) under microwave irradiation. This method demonstrated a significant reduction in reaction time to a few minutes, compared to several hours required for conventional heating, while also providing excellent yields. iosrphr.org

Another efficient protocol utilizes zinc oxide (ZnO) nanoparticles as a promoter for the synthesis of flavones from 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones under both thermal and microwave irradiation in solvent-free conditions. This method is advantageous due to its high yields, short reaction times, simple work-up procedure, and the reusability of the catalyst. researchgate.net The synthesis of related coumarin structures, which share the benzopyran core, has also been effectively achieved using microwave irradiation. For instance, 7-hydroxy-4-methyl coumarin was synthesized from resorcinol and ethyl acetoacetate with zirconium sulfate (B86663) tetrahydrate as a catalyst under microwave conditions, achieving a high yield of 87.5% in just 12 minutes. asianpubs.org

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Microwave-Assisted | ~7 minutes | High | Chalcone, H₂O₂, NaOH, Ethanol |

| Conventional Heating | ~3 hours | Moderate | Chalcone, H₂O₂, NaOH, Ethanol |

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions, a field known as sonochemistry. This technique has been applied to the synthesis of benzopyran derivatives, often leading to improved yields and shorter reaction times compared to silent (non-irradiated) reactions. A key strategy for flavone synthesis is the oxidative cyclization of chalcones. One study reports the synthesis of 2-furan-2-yl-4H-chromen-4-ones from the corresponding chalcones using iodine in dimethyl sulfoxide (B87167) (DMSO) under ultrasound irradiation at room temperature. This method proved to be efficient, with the desired products obtained in good yields within a few minutes. researchgate.net

Multicomponent reactions, which involve the combination of three or more reactants in a single step, can also be effectively promoted by ultrasound. For instance, the synthesis of highly substituted 4H-pyrans has been achieved through an ultrasound-assisted multicomponent approach in water, using triethylamine (B128534) as a catalyst. This method is noted for its operational simplicity, short reaction times, and high product yields, making it an attractive and sustainable protocol. nih.govresearchgate.net While this example does not produce the exact target flavone structure, it highlights the potential of ultrasound in facilitating complex cyclizations to form related heterocyclic systems.

| Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Furan-substituted chalcones | Iodine, DMSO, Ultrasound | Minutes | Good |

Catalytic Approaches, including Nanoparticle Catalysis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of flavones and their precursors has benefited significantly from the development of novel catalytic systems, particularly those employing nanoparticles.

Copper(II) oxide (CuO) nanoparticles have been demonstrated as an effective catalyst for the synthesis of flavanones from 2'-hydroxyacetophenones and aromatic aldehydes at room temperature. The high surface area and increased number of reactive sites on the nanoparticles are credited for their superior catalytic activity compared to bulk CuO. orientjchem.org

Supported gold nanoparticles have also been utilized for the one-pot synthesis of flavones. Gold nanoparticles supported on a Mg-Al layered double hydroxide (Au/LDH) were found to catalyze the reaction between 2'-hydroxyacetophenones and aldehydes in mesitylene, affording the corresponding flavones in good yields. This catalytic system was shown to be superior to other supported metal nanoparticles and could be recovered and reused with only a slight loss of activity. thieme-connect.com

Zinc oxide (ZnO) nanoparticles have also been employed as a recyclable promoter for the synthesis of flavones from 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones, highlighting the versatility of nanoparticle-based catalysts in this area. researchgate.net

| Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| CuO Nanoparticles | 2'-hydroxyacetophenone (B8834) + aldehyde → Flavanone | High efficiency at room temperature | orientjchem.org |

| Au/LDH | 2'-hydroxyacetophenone + aldehyde → Flavone (one-pot) | Superior to other supported metals, reusable | thieme-connect.com |

| ZnO Nanoparticles | 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione → Flavone | Recyclable, high yield, short reaction time | researchgate.net |

Solvent-Free and Multicomponent Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents and the development of atom-economical reactions. Solvent-free synthesis and multicomponent reactions (MCRs) are two strategies that align with these goals and have been applied to the synthesis of benzopyran-7-one derivatives.

A solvent-free, microwave-assisted procedure for the preparation of flavanones from chalcones has been developed. By irradiating chalcones with 30% trifluoroacetic acid (TFA) over silica (B1680970) gel, a variety of flavanones were synthesized in high yields. This method avoids the use of bulk solvents, simplifying purification and reducing waste. researchgate.net The previously mentioned synthesis of flavones using ZnO nanoparticles as a promoter can also be conducted under solvent-free conditions, further enhancing its environmental credentials. researchgate.net

Multicomponent reactions offer an efficient route to complex molecules by combining three or more starting materials in a single operation. Isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful for generating molecular diversity and have been reviewed for their application in the synthesis of various benzopyran derivatives. rsc.org These one-pot procedures are highly atom-economical and avoid the need for isolating intermediates. While a specific I-MCR for 2-(4-hydroxyphenyl)-7H-1-benzopyran-7-one is not detailed, the general strategy holds promise for the development of novel synthetic routes to this class of compounds. The ultrasound-assisted synthesis of 4H-pyrans in water also serves as an example of a green, multicomponent approach to related heterocyclic systems. nih.gov

Strategic Introduction of the 4-Hydroxyphenyl Moiety at Position 2

The presence of the 4-hydroxyphenyl group at the C2 position is a defining feature of many biologically active flavones. A primary and widely used strategy for its introduction is the condensation of a 2'-hydroxyacetophenone derivative with 4-hydroxybenzaldehyde. This reaction, typically an aldol condensation, forms a 2'-hydroxychalcone (B22705) intermediate, which then undergoes oxidative cyclization to yield the desired flavone. The hydroxyl group on the benzaldehyde (B42025) can be protected if necessary, and deprotected in a later step.

An alternative and common pathway is the Baker-Venkataraman rearrangement. This method involves the reaction of a 2-hydroxyacetophenone (B1195853) with a 4-hydroxybenzoyl chloride (or a protected version) to form an ester. Treatment of this ester with a base induces rearrangement to a 1,3-diketone, which is then cyclized under acidic conditions to form the flavone. For the synthesis of 7-hydroxy-2-phenyl-4H-chromen-4-one, one could start with 2,4-dihydroxyacetophenone and benzoyl chloride. The resulting intermediate, 2,4-dihydroxydibenzoylmethane, is then cyclized in the presence of glacial acetic acid and concentrated sulfuric acid. sysrevpharm.org

Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones provides a more modern approach. These common intermediates can be divergently converted to either flavones or flavanones depending on the choice of oxidants and additives. rsc.org

Regioselective Incorporation of the Hydroxyl Group at Position 7

The regioselective placement of a hydroxyl group at the C7 position of the benzopyran-7-one core is crucial for the identity and biological activity of the target molecule. The most straightforward and common strategy to achieve this is to begin the synthesis with a starting material that already possesses the desired hydroxylation pattern.

Resorcinol (1,3-dihydroxybenzene) and its derivatives are key precursors for this purpose. For example, the Pechmann condensation of resorcinol with a suitable β-ketoester can yield a 7-hydroxycoumarin. For the synthesis of 7-hydroxyflavones, 2,4-dihydroxyacetophenone is a frequently used starting material. sysrevpharm.org The reaction of 2,4-dihydroxyacetophenone with an appropriate benzoyl chloride derivative, followed by the Baker-Venkataraman rearrangement and cyclization, directly installs the hydroxyl group at the C7 position of the final flavone. sysrevpharm.orgias.ac.in

Similarly, the condensation of 2,4-dihydroxyacetophenone with a substituted benzaldehyde to form a 2',4'-dihydroxychalcone, followed by oxidative cyclization, also ensures the hydroxyl group is located at the C7 position of the resulting flavone. This "pre-functionalization" approach is generally high-yielding and avoids the challenges associated with the regioselective hydroxylation of an unactivated flavone core. While methods for the modification of pre-formed isoflavones exist, for de novo synthesis, incorporating the hydroxylated A-ring precursor is the most strategically sound and widely practiced method. researchgate.net

Chemical Modification and Derivatization Strategies of 2 4 Hydroxyphenyl 7h 1 Benzopyran 7 One

Modifications of the 7-Hydroxyl Group

The hydroxyl group at the C-7 position of the Apigenin (B1666066) A-ring is a frequent target for chemical modification due to its higher acidity compared to the C-4' hydroxyl group and its accessibility for chemical reactions. researchgate.net

Etherification Strategies

Etherification, or O-alkylation, of the 7-hydroxyl group is a common strategy to increase the lipophilicity of Apigenin, which can influence its absorption and biological activity. This is typically achieved by reacting Apigenin with various alkylating agents.

A key synthetic route involves the reaction of Apigenin with haloalkanes, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane, in the presence of a base like potassium carbonate (K2CO3) in an anhydrous solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov This reaction selectively targets the 7-OH group, creating an ether linkage with a terminal halogen that can be further substituted. For instance, these bromo-alkoxy intermediates can then be reacted with various alkyl amines to produce a series of 7-O-aminoalkoxy derivatives. mdpi.comnih.gov Researchers have synthesized derivatives with two-carbon (ethoxy) and three-carbon (propoxy) spacers linked to different cyclic and non-cyclic amines. mdpi.comscilit.com These modifications have been shown to enhance antibacterial and antiproliferative activities compared to the parent compound. mdpi.comnih.gov

Table 1: Examples of 7-O-Etherification of Apigenin

| Intermediate | Alkylating Agent | Base/Solvent | Subsequent Reactant | Final Derivative Class |

|---|---|---|---|---|

| Apigenin | 1,2-dibromoethane | K2CO3 / DMF | Various alkyl amines | 7-O-(2-aminoethoxy)apigenin derivatives |

Esterification and Prodrug Design

Esterification of the 7-hydroxyl group is a widely used prodrug strategy to improve the physicochemical properties of parent drugs, particularly solubility and bioavailability. nih.gov An ester prodrug masks a polar hydroxyl group, potentially increasing membrane permeability. nih.gov Once absorbed, the ester linkage can be cleaved by endogenous esterase enzymes to release the active parent drug. nih.govchapman.edu

This strategy involves reacting the 7-OH group with various acids or activated acid derivatives to form an ester bond. For example, Apigenin can be esterified with fatty acids by first converting the fatty acid to a more reactive acyl chloride, which then reacts with the flavonoid in the presence of a base like pyridine. nih.gov While this modification can improve certain properties, studies have also shown that blocking the 7-hydroxyl group through esterification may decrease the molecule's intrinsic antioxidant activity, as this group contributes to free radical scavenging. nih.gov Nevertheless, the prodrug approach remains a valuable tool for enhancing the delivery and pharmacokinetic profile of Apigenin. nih.gov

Derivatization of the 4'-Hydroxyphenyl Substituent

The hydroxyl group on the 4' position of the B-ring is another key site for derivatization. Modifications at this position can significantly impact the molecule's interaction with biological targets.

One notable example is the esterification of the 4'-hydroxyl group with docosahexaenoic acid (DHA) to create 4'-DHA-apigenin. researchgate.net This modification was designed to enhance the compound's bioavailability. Studies have shown that an olive oil-based formulation of this 4'-ester derivative exhibited a significant increase in bioavailability compared to pure Apigenin. researchgate.net This highlights the potential of modifying the B-ring to improve the pharmacokinetic properties of the flavonoid. Direct methylation of the 4'-hydroxyl group is chemically challenging due to the higher acidity of the 7-OH group, often requiring multi-step synthesis or biotransformation approaches to achieve selectivity. researchgate.net

Modifications on the Core Benzopyran-7-one Ring System

Beyond the hydroxyl groups, the core benzopyran-7-one (also known as chromen-4-one) ring system offers additional sites for modification, particularly at the C6 and C8 positions of the A-ring and the C3 position of the C-ring. researchgate.nettaylorandfrancis.com These positions are susceptible to electrophilic substitution reactions.

Common modifications include:

Alkoxylation: Introduction of methoxy (B1213986) groups onto the A-ring, for example, can lead to derivatives like 6-O-Methylapigenin (Hispidulin). nist.gov Further substitution can yield compounds such as 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one. nih.gov

Prenylation: The addition of prenyl groups to the A-ring is another modification strategy.

Halogenation and Nitration: These reactions can introduce halogen or nitro groups onto the aromatic rings, altering the electronic properties and biological activity of the molecule.

Development of Hybrid Compounds Incorporating the 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one Scaffold

A modern strategy in drug design involves creating hybrid molecules that combine the Apigenin scaffold with another pharmacologically active moiety. nih.gov This approach aims to develop multifunctional compounds with synergistic or enhanced therapeutic effects.

Researchers have successfully synthesized Apigenin-piperazine hybrids as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. acs.org In one study, structural modifications led to a hybrid compound (15l) that exhibited a potent PARP-1 inhibitory effect with an IC50 of 14.7 nM and high selectivity over the related PARP-2 enzyme. acs.org This hybrid demonstrated a significant chemotherapy-sensitizing effect in both in vitro and in vivo models. acs.org Such hybrid strategies leverage the structural features of Apigenin to create novel therapeutic agents with improved potency and selectivity. acs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Systematic Name |

|---|---|

| Apigenin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |

| 4'-DHA-apigenin | (4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenyl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

| Hispidulin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one |

| Potassium Carbonate | K2CO3 |

| N,N-dimethylformamide | C3H7NO |

| 1,2-dibromoethane | C2H4Br2 |

| 1,3-dibromopropane | C3H6Br2 |

| Pyridine | C5H5N |

Structure Activity Relationship Sar Studies on 2 4 Hydroxyphenyl 7h 1 Benzopyran 7 One and Its Analogs

Impact of Substituents on Molecular Interactions and Biological Activity Profiles

The biological profile of apigenin (B1666066) can be significantly altered by the introduction, modification, or removal of various functional groups on its core structure. mdpi.com Key structural features that have been identified as critical for its activity include the C2-C3 double bond in the C-ring, the 4-keto group, and the number and position of hydroxyl groups on the A and B rings. researchgate.netresearchgate.net

Modifications such as hydroxylation, methylation, glycosylation, and prenylation can drastically change a compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby affecting its bioavailability and interaction with biological targets. researchgate.nettamu.edunih.gov For instance, the addition of a prenyl group enhances lipophilicity, which can improve affinity for cell membranes and amplify biological effects. nih.gov

Research into the antioxidant activity of apigenin derivatives has shown that the nature of substituents at the C3 position plays a critical role, which is dependent on the polarity of the environment. In non-polar phases, electron-withdrawing groups tend to increase antioxidative activity, whereas electron-donating groups reduce it. nih.gov Conversely, in polar environments, the opposite effect is observed. nih.gov

The C2-C3 double bond, in conjugation with the 4-keto group, is a crucial structural element for the anticancer activity of many flavonoids, including apigenin. researchgate.netmdpi.com The absence of a hydroxyl group at the C3 position, which distinguishes flavones like apigenin from flavonols like kaempferol, has been reported to enhance inhibitory effects on cell proliferation. researchgate.net

Studies on synthetic derivatives have provided further insight into these relationships. For example, a series of apigenin derivatives synthesized with substitutions at the 7-OH position demonstrated that these modifications can lead to enhanced biological activity compared to the parent compound.

| Compound | Substitution at 7-OH | Spacer Length | IC50 (µg/mL) vs. A549 (Lung Cancer) | IC50 (µg/mL) vs. HeLa (Cervical Cancer) | IC50 (µg/mL) vs. HepG2 (Liver Cancer) | IC50 (µg/mL) vs. MCF-7 (Breast Cancer) |

|---|---|---|---|---|---|---|

| Apigenin | -OH (unmodified) | N/A | >100 | >100 | >100 | >100 |

| 3i | -O-(CH2)2-N(CH2CH2)2O (Morpholine) | 2 carbons | 31.25 | 15.63 | 31.25 | 15.63 |

| 4i | -O-(CH2)3-N(CH2CH2)2O (Morpholine) | 3 carbons | 15.63 | 7.81 | 15.63 | 7.81 |

| 3j | -O-(CH2)2-N(CH2)4 (Pyrrolidine) | 2 carbons | 31.25 | 31.25 | 62.50 | 31.25 |

| 4j | -O-(CH2)3-N(CH2)4 (Pyrrolidine) | 3 carbons | 7.81 | 3.91 | 7.81 | 3.91 |

Data sourced from a study on synthetic apigenin derivatives. mdpi.com The table shows the antiproliferative activity (IC50) of parent apigenin and selected 7-O-aminoalkylated derivatives against four human cancer cell lines.

The data indicates that introducing aminoalkyl moieties at the 7-O position significantly enhances antiproliferative activity. mdpi.comnih.gov Notably, derivatives with a 3-carbon spacer (4i, 4j) generally exhibit greater potency than those with a 2-carbon spacer (3i, 3j), and the specific heterocyclic amine (e.g., pyrrolidine (B122466) in 4j) also influences the degree of cytotoxicity. mdpi.com

Elucidation of the Role of the 7-Hydroxyl Group in Modulating Activity

The hydroxyl group at the C7 position of the A-ring is a key functional group that significantly influences the biological properties of apigenin. It serves as a primary site for metabolic conjugation (e.g., glucuronidation and sulfation) and is a common position for glycosylation in nature. researchgate.net The 7-OH group is also a frequent target for synthetic modification to create derivatives with improved pharmacological profiles. nih.gov

Modification of the 7-OH group can profoundly impact the molecule's activity. Glycosylation, for instance, alters the solubility and bioavailability of the flavonoid. researchgate.net A comparative study between apigenin and its naturally occurring glycoside, apigenin-7-O-glucoside, revealed significant differences in their biological effects. Apigenin-7-O-glucoside demonstrated greater solubility and was found to be a more potent inhibitor of Candida albicans growth compared to apigenin. nih.gov Furthermore, it was more effective at lower concentrations in reducing the viability and inducing apoptosis in HCT116 colon cancer cells. nih.gov

Conversely, synthetic modification of the 7-OH group by introducing aminoalkyl chains has been shown to be a successful strategy for enhancing antibacterial and anticancer activities. mdpi.comnih.gov This suggests that while the free 7-OH group is important, its strategic substitution can lead to derivatives with superior potency. The electronic effect of substituents on the bond dissociation enthalpy (BDE) and proton affinity (PA) of the 7-OH group is primarily governed by the field/inductive effect, which differs from other hydroxyl groups on the apigenin scaffold. nih.gov

| Compound | Modification at C7 | Observed Biological Effect | Reference |

|---|---|---|---|

| Apigenin | -OH | Baseline anticandidal and cytotoxic activity. | nih.gov |

| Apigenin-7-O-glucoside | -O-glucoside | More potent anticandidal and cytotoxic activity on HCT116 cells compared to apigenin; improved solubility. | nih.govnorthwestern.edu |

| 7-O-aminoalkylated derivatives | -O-(CH2)n-Amine | Significantly enhanced antibacterial and antiproliferative activities compared to apigenin. | mdpi.comnih.gov |

| 7-methoxyflavone | -OCH3 | Higher intestinal absorption and metabolic resistance; enhanced anti-inflammatory activity. | tamu.edumdpi.com |

This table summarizes the impact of different substitutions at the 7-hydroxyl position on the biological activity of the apigenin scaffold.

Significance of the 4-Hydroxyphenyl Moiety at Position 2 in Activity

The 2-(4-hydroxyphenyl) group, or B-ring, is a defining feature of the apigenin structure and plays a pivotal role in its molecular interactions and biological functions, particularly its antioxidant capacity. nih.govresearchgate.net The electronic properties of this ring and its hydroxyl substituent are critical determinants of the molecule's ability to scavenge free radicals and interact with enzymatic targets. nih.gov

The antioxidant activity of flavonoids is strongly linked to the substitution pattern of the B-ring. nih.gov The ability to donate a hydrogen atom to a free radical is a key mechanism of this action. For apigenin, the resonance effect primarily controls the electronic influence of substituents on the bond dissociation enthalpy and proton affinity of the 4'-OH group. nih.gov While flavonoids with a catechol (3',4'-dihydroxy) structure in the B-ring, such as luteolin, are often considered more potent antioxidants, the single 4'-hydroxyl group of apigenin still confers significant radical-scavenging ability. researchgate.net

The planarity between the B-ring and the rest of the flavonoid molecule is also important for antioxidant activity, as it allows for the delocalization of electrons across the conjugated system, which stabilizes the flavonoid radical formed after donating a hydrogen atom. researchgate.net The B-ring is also a key site for interaction with various protein targets. For example, molecular docking studies have shown that apigenin binds to a site near the active center of α-glucosidase, with the B-ring involved in hydrophobic interactions and hydrogen bonding that contribute to the inhibitory effect. researchgate.net Therefore, the 4-hydroxyphenyl moiety is not merely a structural component but an active participant in the chemical reactions and molecular recognitions that underlie apigenin's diverse biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. researchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds, thereby streamlining the drug discovery process and providing insights into the mechanisms of action. researchgate.netasianpubs.org

Several QSAR studies have been conducted on apigenin and its derivatives to predict various biological activities, most notably their antioxidant potential. asianpubs.orgresearchgate.net In one such study, a QSAR model was developed for a series of apigenin derivatives to predict their antioxidant activity, measured as IC50 values. The best-performing model was established through multilinear regression analysis, yielding the following equation:

–log IC50 = 10.035 + (0.997 HOMO energy) + (2.134 LUMO energy) + (-0.045 hydration energy) + (-0.056 log P) + (-0.341 Dipole) + (-3.552 atomic charge of C5) + (4.138 atomic charge of C5') asianpubs.orgresearchgate.net

This equation highlights the key molecular descriptors that influence the antioxidant activity of apigenin analogs:

HOMO and LUMO energy: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the electron-donating and accepting capabilities of the molecule, which are central to antioxidant reactions.

Hydration energy and log P: These descriptors relate to the solubility and lipophilicity of the compounds, affecting their ability to reach and interact with targets in different biological environments.

Dipole moment: This reflects the polarity of the molecule, influencing its interactions with polar targets and solvents.

Atomic charges (C5 and C5'): The partial charges on specific atoms (at position 5 on the A-ring and 5' on the B-ring) indicate their role in electrostatic interactions and reactivity.

The predictive power of this QSAR model allows researchers to computationally screen new apigenin derivatives and prioritize the synthesis of those with the highest predicted antioxidant activity. asianpubs.orgresearchgate.net Beyond antioxidant effects, QSAR models have also been developed to predict the ability of flavonoids to inhibit specific proteins, such as the breast cancer resistance protein (BCRP), further demonstrating the utility of this approach in flavonoid-based drug discovery. researchgate.net

Mechanistic Investigations of Biological Activities Mediated by 2 4 Hydroxyphenyl 7h 1 Benzopyran 7 One and Its Analogs in Vitro Studies

Modulation of Enzyme Activity

Aldose Reductase Inhibition Mechanisms

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. Analogs of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one have been investigated as inhibitors of this enzyme.

In vitro studies on a series of 7-hydroxy-2-substituted-4H-1-benzopyran-4-one derivatives have provided insights into their inhibitory mechanism against both bovine and human aldose reductase (ALR2). nih.gov Molecular modeling based on these studies suggests a specific binding mode within the enzyme's active site. nih.gov The methylene (B1212753) linker in the inhibitor is positioned adjacent to a hydrophobic amino acid residue, Leu300. nih.gov Furthermore, substituents at the 4'-position of the hydroxyphenyl ring that can act as hydrogen bond donors are found to be the most favorable for inhibitory activity. nih.gov This supports the hypothesis that a crucial interaction for enzyme inhibition is the formation of a hydrogen bond with the amino acid Thr113. nih.gov Structure-activity relationship (SAR) studies have shown that replacing the methylene bridge with an isosteric sulfur atom results in an active derivative, whereas substitution with a polar NH group leads to a decrease in inhibitory activity, reinforcing the importance of the hydrophobic interaction with Leu300. nih.gov

| Compound/Analog | Target Enzyme | Key Mechanistic Findings |

|---|---|---|

| 7-hydroxy-2-(4'-hydroxybenzyl)-4H-1-benzopyran-4-one derivatives | Aldose Reductase (ALR2) | Inhibition involves H-bonding with Thr113 and hydrophobic interactions with Leu300. nih.gov |

4-Hydroxyphenylpyruvate Dioxygenase Inhibition Pathways

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine. mdpi.com While various synthetic compounds, such as triketones, are well-documented inhibitors of HPPD, detailed in vitro mechanistic studies on the inhibitory pathways of this compound or its direct flavonoid analogs like Apigenin (B1666066) and Genistein are not extensively available in the current scientific literature. Molecular docking studies have been conducted to screen for potential inhibitors, including some volatile compounds, against the HPPD protein, but these have not focused on the flavonoid scaffold central to this article. nih.gov

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase (GlmS) catalyzes the first step in the hexosamine biosynthetic pathway, which is crucial for the formation of bacterial and fungal cell walls. eurekaselect.com Consequently, it is a target for antimicrobial agents. While some flavonoids have been explored as potential inhibitors, detailed in vitro kinetic and mechanistic data are limited.

In silico molecular docking studies have suggested that flavonoids can interact with the enzyme. Luteolin, a flavone (B191248) structurally similar to Apigenin, was shown to anchor to the active site of GlmS (PDB: 2VF5) with a calculated inhibition constant (Ki) of 8.80 μM. researchgate.net Other studies have explored naringenin, a flavanone, and its derivatives as potential GlmS inhibitors, noting favorable binding affinities in computational models compared to standard drugs. eurekaselect.comdntb.gov.ua These in silico results suggest a potential for inhibition, but they have not been fully substantiated by comprehensive in vitro enzymatic assays to elucidate the specific inhibition pathways or kinetics for Apigenin or Genistein.

Aromatase Inhibition Mechanisms

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. It is a key target in the treatment of hormone-dependent breast cancer. Several flavone analogs of this compound have been shown to inhibit aromatase activity in vitro.

Studies using human adrenocortical carcinoma (H295R) cells have demonstrated that the flavone Apigenin inhibits aromatase in a concentration-dependent manner. frontiersin.org The mechanism of inhibition by flavonoids is believed to involve interaction with the heme group of the cytochrome P450 enzyme via the oxo-group at the 4-position of the C ring, a structural feature that appears essential for inhibitory activity. researchgate.netfrontiersin.org Structure-activity relationship analyses have further revealed that hydroxylation at the 7-position on the A ring enhances inhibitory potency. researchgate.net

In contrast to inhibition, the isoflavone (B191592) Genistein has been shown in some in vitro models to increase breast cancer-associated aromatase expression and activity. dntb.gov.ua This suggests that different analogs within the broader flavonoid class can have opposing effects on this crucial enzyme.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Apigenin | H295R | ~20 µM frontiersin.org |

| Chrysin | H295R | ~7 µM frontiersin.org |

| 7-Hydroxyflavone | H295R | ~4 µM frontiersin.org |

Receptor Binding and Agonism/Antagonism Studies

Estrogen Receptor Interaction Dynamics

The biological effects of many flavonoids are mediated through their interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ). Analogs of this compound, such as Apigenin and Genistein, exhibit complex, dose-dependent interactions with these receptors.

Apigenin: This flavone acts as both an estrogen agonist and antagonist depending on its concentration. At low concentrations (e.g., 1µM), Apigenin can stimulate the growth of ER-positive breast cancer cells (MCF-7) by enhancing the transcriptional activity of ERα and promoting its interaction with co-activators like AIB1. eurekaselect.com However, at higher concentrations (≥10µM), it functions as an antiestrogen, inhibiting cell growth. eurekaselect.com This inhibitory mechanism involves blocking ERα mobility, inducing the degradation of both ERα and its co-activator AIB1, and inhibiting multiple protein kinase pathways. eurekaselect.com Apigenin competitively binds to estrogen receptors, with some studies suggesting a weak selectivity for ERβ. nih.govresearchgate.net

Genistein: The isoflavone Genistein is a well-characterized phytoestrogen that directly interacts with estrogen receptors. In competitive binding assays, Genistein was shown to compete with [3H]estradiol for binding to the ER, with one study reporting 50% inhibition at a concentration of 5 x 10⁻⁷ M. Genistein displays a significantly higher binding affinity for ERβ compared to ERα, with some reports suggesting a 20-fold preference. Similar to Apigenin, its effects are concentration-dependent; it stimulates the growth of ER-positive cells at lower concentrations (10⁻⁸–10⁻⁶ M) via the ER pathway, while inhibiting growth at higher concentrations (>10⁻⁵ M) through ER-independent mechanisms. Prolonged exposure to Genistein can also lead to a decrease in ER mRNA levels.

Other isoflavone analogs, such as 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing basic side chains, have been synthesized and tested for ER binding. These compounds generally exhibit low affinities for estrogen receptors but display selectivity for ERα over ERβ.

| Compound | Receptor Target | Binding Affinity / Activity | Interaction Dynamics |

|---|---|---|---|

| Apigenin | ERα, ERβ | Low affinity, weak selectivity for ERβ. researchgate.net | Dose-dependent agonist/antagonist. High doses (>10µM) inhibit ERα mobility and promote its degradation. eurekaselect.com |

| Genistein | ERα, ERβ | IC50 vs Estradiol (B170435): 0.5 µM. ~20-fold higher affinity for ERβ. | Dose-dependent agonist/antagonist. Competes with estradiol for ER binding. |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (PPARα and PPARγ)

The compound this compound, commonly known as apigenin, has been identified as a modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govresearchgate.netresearchgate.net PPARs are nuclear receptors that play a crucial role in regulating energy metabolism and inflammation. youtube.com Apigenin has been shown to directly bind to and activate PPARγ, acting as a modulator of this receptor. nih.govresearchgate.net This activation is a key mechanism through which apigenin exerts some of its biological effects. For instance, the activation of PPARγ by apigenin can lead to the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govresearchgate.net

While the interaction with PPARγ is established, the direct agonistic activity of apigenin on PPARα is less clearly defined in the provided research. However, studies on analogous structures, such as other 7-hydroxy-benzopyran-4-one derivatives, suggest that this class of compounds holds potential as dual agonists for both PPARα and PPARγ. These studies focus on the structural similarities to known PPAR agonists like fibrates and thiazolidinediones.

A study on a high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) model indicated that while apigenin is a PPARγ modulator, it did not show a significant activating effect on PPARγ in that specific context, suggesting its mechanisms can be complex and context-dependent. researchgate.netnih.gov

Cellular Pathway Modulation and Molecular Targets (In Vitro)

In vitro studies have consistently demonstrated that this compound (apigenin) can induce cell cycle arrest in various human cancer cell lines. A primary mechanism observed is the arrest of cells in the G2/M phase of the cell cycle. spandidos-publications.commdpi.commdpi.comnih.gov This effect has been documented in melanoma, cholangiocarcinoma, colon carcinoma, and breast cancer cells. spandidos-publications.commdpi.commdpi.comnih.govfamecancermuseum.com

In human melanoma cells (A375 and C8161), treatment with apigenin led to a significant accumulation of cells in the G2/M phase. spandidos-publications.com Similarly, in human cholangiocarcinoma cells (KKU-M055), apigenin induced cell cycle arrest at the G2/M phase. mdpi.com Studies on human colon carcinoma cell lines (SW480, HT-29, and Caco-2) also revealed a dose- and time-dependent G2/M arrest following apigenin treatment. nih.gov The G2/M arrest is often associated with the inhibition of key regulatory proteins. For instance, in breast cancer cells, apigenin has been shown to decrease the expression of cyclin A, cyclin B, and cyclin-dependent kinase-1 (CDK1), all of which are critical for the G2 to M phase transition. mdpi.comfamecancermuseum.com In some cases, such as in human colon carcinoma HCT-116 cells, apigenin has been reported to cause cell cycle arrest at the G0/G1 phase. spandidos-publications.com

Table 1: Effect of this compound (Apigenin) on Cell Cycle Progression in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Molecular Targets |

| A375 and C8161 | Melanoma | G2/M phase arrest | - |

| KKU-M055 | Cholangiocarcinoma | G2/M phase arrest | - |

| SW480, HT-29, Caco-2 | Colon Carcinoma | G2/M phase arrest | Inhibition of p34(cdc2) kinase activity, decreased p34(cdc2) and cyclin B1 proteins |

| HCT-116 | Colon Carcinoma | G0/G1 phase arrest | - |

| SK-BR-3 | Breast Cancer | G2/M phase arrest | Decreased CDK1, cyclin A, and cyclin B |

This compound is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comspandidos-publications.com The induction of apoptosis is characterized by morphological changes such as nuclear fragmentation and the loss of mitochondrial membrane potential. mdpi.com

In human cholangiocarcinoma cells, apigenin was found to activate caspase-8, -9, and -3/7, indicating the involvement of both extrinsic and intrinsic pathways. mdpi.com Similarly, in human colon carcinoma HCT-116 cells, apigenin was shown to trigger both apoptotic pathways. spandidos-publications.com The activation of caspase-3 and caspase-9, along with the cleavage of poly-(ADP-ribose) polymerase (PARP), are common markers of apigenin-induced apoptosis. spandidos-publications.com Furthermore, apigenin can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in the initiation of the mitochondrial apoptotic pathway. In some cellular contexts, the induction of apoptosis by apigenin is also linked to the generation of intracellular reactive oxygen species (ROS). spandidos-publications.com

Table 2: Apoptosis Induction by this compound (Apigenin) in Cancer Cells

| Cell Line | Cancer Type | Apoptotic Pathway(s) | Key Molecular Events |

| KKU-M055 | Cholangiocarcinoma | Intrinsic and Extrinsic | Activation of caspase-8, -9, and -3/7; nuclear fragmentation; loss of mitochondrial membrane potential |

| HCT-116 | Colon Carcinoma | Intrinsic and Extrinsic | G0/G1 phase arrest; decreased mitochondrial membrane potential |

| A375P and A375SM | Melanoma | Intrinsic | Decreased Bcl-2 expression; increased Bax, cleaved PARP, cleaved caspase-9, and p53 expression |

The biological activities of this compound are mediated through its ability to modulate various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways involving p38 and extracellular signal-regulated kinase (ERK). nih.govnih.govplos.org The effect of apigenin on these pathways can be cell-type specific.

In human melanoma cells (A375P), apigenin treatment led to the upregulation of phosphorylated p38 (p-p38) and the downregulation of phosphorylated ERK (p-ERK). nih.gov Conversely, in another melanoma cell line (A375SM), apigenin increased both p-ERK and phosphorylated c-Jun N-terminal kinase (p-JNK) while decreasing p-p38. nih.gov In mouse macrophage ANA-1 cells, apigenin was found to downregulate phospho-ERK and phospho-JNK, while upregulating phospho-p38. plos.org These findings suggest that apigenin can differentially regulate MAPK signaling depending on the cellular context. nih.govplos.org

Furthermore, in human keratinocytes and colon carcinoma cells, apigenin has been shown to induce the phosphorylation of both ERK and p38 kinase in a time-dependent manner. researchgate.net The modulation of these signaling pathways by apigenin is believed to be a key mechanism underlying its effects on cell proliferation, apoptosis, and inflammation. nih.gov

Table 3: Modulation of p38 and ERK Signaling by this compound (Apigenin)

| Cell Line | Effect on p-p38 | Effect on p-ERK |

| A375P (Melanoma) | Upregulation | Downregulation |

| A375SM (Melanoma) | Downregulation | Upregulation |

| ANA-1 (Macrophage) | Upregulation | Downregulation |

| 308 (Keratinocytes) | Upregulation | Upregulation |

| HCT116wt (Colon Carcinoma) | Upregulation | Upregulation |

Theoretical and Computational Chemistry Approaches in 2 4 Hydroxyphenyl 7h 1 Benzopyran 7 One Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one, molecular docking studies are instrumental in elucidating its potential interactions with various biological targets, such as enzymes and receptors.

Research findings from docking studies on structurally related benzopyran-4-one derivatives have demonstrated their potential to inhibit various enzymes. For instance, in studies targeting enzymes like aromatase, docking simulations are performed to fit the ligand into the protein's active site. derpharmachemica.com The process involves preparing the 3D structure of the ligand and the target protein, often obtained from the Protein Data Bank (PCSB). derpharmachemica.com Software like AutoDock Vina and Schrodinger is commonly used to perform these simulations, which calculate a docking score and binding energy, indicating the binding affinity of the ligand to the protein. derpharmachemica.comamazonaws.com

Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding site, are identified. For example, studies on similar flavonoid structures targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD) have shown that residues like Phe424, Phe381, and Glu394 are crucial for binding. mdpi.comnih.gov The binding energy, often expressed in kcal/mol, quantifies the strength of the interaction. Lower binding energies typically suggest a more stable protein-ligand complex.

Table 1: Representative Molecular Docking Data for Benzopyran-4-one Derivatives against Various Targets This table is a representative example based on typical data from studies on related compounds and does not represent actual results for this compound.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Aromatase | 3EQM | -8.5 | PHE221, TRP224, ARG115 | Hydrogen Bond, Hydrophobic |

| HPPD | 5YY6 | -7.9 | PHE424, PHE381, GLU394 | Pi-Pi Stacking, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. utupub.fi Following molecular docking, MD simulations are often employed to validate the docking poses and to understand the behavior of the complex in a simulated physiological environment. nih.gov

In a typical MD simulation, the docked complex is placed in a solvent box (usually water) with ions to neutralize the system. mdpi.com A force field, such as AMBER or OPLS, is applied to describe the interactions between atoms. mdpi.comnih.gov The simulation then calculates the trajectory of atoms and molecules over a specific period, often in the nanosecond to microsecond range. nih.gov

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the protein and ligand is monitored to assess the stability of the complex. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov Root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. nih.gov Furthermore, MD simulations can provide insights into the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs This table illustrates typical parameters and outputs from MD simulations on similar compounds.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, Desmond |

| Force Field | AMBER99SB-ILDN, OPLS3e |

| Simulation Time | 100 ns |

| System | Ligand-protein complex in SPC water model |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis |

| Example Finding |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations can provide valuable data on its electronic properties, which are closely linked to its chemical behavior and biological activity. mdpi.com

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

Other quantum chemical parameters derived from DFT, such as chemical hardness, softness, electronegativity, and electrophilicity index, further describe the molecule's reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com These calculations help in understanding the molecule's reaction mechanisms and its ability to interact with biological targets. mdpi.com

Table 3: Representative DFT-Calculated Electronic Properties This table shows example data typically obtained from DFT calculations on related phenolic compounds.

| Property | Calculated Value (example) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this molecule is crucial as its biological activity is often dependent on its three-dimensional shape.

Computational methods are employed to explore the potential energy surface of the molecule and identify the low-energy, stable conformations. This can be achieved through systematic or stochastic conformational searches. The relative energies of different conformers are calculated to determine their populations at a given temperature.

For molecules with flexible side chains or rotatable bonds, like the hydroxyphenyl group in this compound, multiple low-energy conformations may exist. Identifying these conformers is important for molecular docking studies, as the bioactive conformation that binds to a target protein may not be the global minimum energy structure. Theoretical studies on similar ring systems, such as 4H-thiopyran-1-oxides, have demonstrated the use of computational methods to investigate ring conformations and stereomutation, providing insights into their stereochemical aspects. researchgate.net Energy landscape mapping helps in visualizing the relationship between the different conformations and the energy barriers separating them, providing a comprehensive understanding of the molecule's flexibility and conformational dynamics.

Advanced Analytical Methodologies for Characterization and Elucidation of 2 4 Hydroxyphenyl 7h 1 Benzopyran 7 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton of the molecule.

For this compound, specific chemical shifts (δ) in ppm would be expected. In ¹H NMR, signals would correspond to the protons on the benzopyranone core and the 4-hydroxyphenyl substituent. The protons of the disubstituted B-ring would likely appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution. Protons on the A-ring of the chromen-7-one system would also exhibit specific splitting patterns based on their coupling with adjacent protons. The phenolic hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent-dependent.

In ¹³C NMR, distinct signals would be present for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon (C-7), carbons bearing the hydroxyl group (C-4'), and the ether-linked carbon (C-8a), typically found at characteristic downfield shifts.

While specific, experimentally verified NMR data for this compound is not readily found in the surveyed literature, a hypothetical data table based on general knowledge of similar structures is presented for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data

| Technique | Expected Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | ~10.0 | -OH (phenolic) |

| ~8.0 - 7.0 | Aromatic Protons (A and B rings) | |

| ~7.8 (d) | H-2', H-6' | |

| ~6.9 (d) | H-3', H-5' | |

| ¹³C NMR (in DMSO-d₆) | ~175 | C=O (C-7) |

| ~160 | C-OH (C-4') | |

| ~160 - 110 | Aromatic and Olefinic Carbons | |

| ~115 | C-3', C-5' |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption peak around 1650-1630 cm⁻¹ would be characteristic of the α,β-unsaturated ketone (C=O) stretching vibration of the chromen-7-one core. Bands in the 1600-1450 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic rings. Finally, a strong band around 1250-1150 cm⁻¹ would likely represent the C-O stretching of the aryl ether linkage in the pyran ring.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~1640 (strong) | C=O Stretch | α,β-Unsaturated Ketone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| ~1200 | C-O Stretch | Aryl Ether |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₅H₁₀O₃), the molecular weight is 238.24 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed with a very precise m/z value, confirming the elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely involve characteristic losses, such as the loss of CO (28 Da) from the pyrone ring, or cleavages based on retro-Diels-Alder (RDA) reactions, which are common for flavonoid-type structures, helping to confirm the connectivity of the A and B rings.

Expected Mass Spectrometry Data

| Technique | Expected m/z Value | Ion |

|---|---|---|

| HRMS (ESI+) | ~239.0708 | [M+H]⁺ |

| ~261.0528 | [M+Na]⁺ | |

| MS/MS | Various | Fragment ions (e.g., resulting from RDA fragmentation or CO loss) |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. mdpi.com A stationary phase, typically silica (B1680970) gel, is coated onto a plate, and a solvent system (mobile phase) moves up the plate via capillary action. mdpi.com

For this compound, its polarity, influenced by the phenolic hydroxyl group and the ketone, would dictate its retention factor (Rf) value in a given solvent system. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The compound spots are visualized under UV light due to the conjugated aromatic system. TLC is often used to find optimal solvent conditions before scaling up to column chromatography for purification.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It offers high resolution, sensitivity, and reproducibility.

A reversed-phase HPLC method would be most suitable for analyzing this compound. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a UV-Vis or diode-array detector (DAD), which would show a strong absorbance at the compound's λmax due to its extensive chromophore. The retention time under specific conditions is a characteristic identifier for the compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of flavonoids such as this compound is challenging due to their inherent chemical properties. Most flavonoids are highly polar, exhibit low volatility, and possess limited thermal stability, making them generally unsuitable for direct GC analysis. nih.govchromatographyonline.com To overcome these limitations, a crucial derivatization step is required to modify their physicochemical properties, thereby increasing their volatility and thermal stability for effective gas-phase separation. nih.govresearchgate.net

The typical workflow for analyzing this compound using GC involves sample extraction, followed by derivatization, and finally, the chromatographic analysis, which is often coupled with a detector like a mass spectrometer (GC-MS). researchgate.net This combination provides high resolution and low limits of detection. researchgate.net

Derivatization Processes

Derivatization is the cornerstone of flavonoid analysis by GC. This process involves chemically modifying the hydroxyl groups on the flavonoid structure to make the molecule less polar and more volatile. The most common methods are silylation and methylation. nih.gov

Silylation: This is the most widely used technique, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Various silylating agents are employed, often in combination, to achieve complete derivatization. Research has demonstrated the successful use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with trimethylchlorosilane (TMCS) for the derivatization of flavonoids extracted from human plasma, enabling their separation and quantification by GC-MS. nih.gov Other common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net Recent advancements include the development of automated silylation using 3D-printed microfluidic devices, which has been shown to be significantly more efficient than traditional batch methods. nih.gov

Methylation: This technique involves the addition of a methyl group to the hydroxyl moieties, which also serves to increase volatility.

The resulting derivatives, such as the trimethylsilyl (TMS) derivative of apigenin (B1666066), are amenable to GC analysis. The mass spectra of these derivatives are well-documented in databases, aiding in their identification. hmdb.ca

Instrumentation and Findings

In a typical GC-MS setup, a specific temperature program is applied to the GC oven to ensure the separation of the derivatized compounds. For instance, a program might start at 80°C and gradually increase to 300°C to elute compounds with different boiling points. nih.gov While derivatization is standard, some studies have explored the use of short analytical columns (e.g., 4 to 10 meters) to analyze thermally labile compounds without derivatization. nih.gov The shorter column length reduces the residence time of the analyte in the high-temperature environment, minimizing thermal degradation. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Flavonoids

| Reagent Abbreviation | Full Chemical Name | Purpose | Reference |

|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Silylation Agent | nih.gov |

| TMCS | Trimethylchlorosilane | Silylation Catalyst | nih.gov |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Silylation Agent | researchgate.net |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Silylation Agent | nih.gov |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding the compound's chemical behavior and biological interactions.

The process begins with the cultivation of a high-quality single crystal of this compound. This is typically achieved through slow evaporation of a saturated solution of the compound at room temperature. idecefyn.com.ar Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This diffraction data is then processed using complex mathematical algorithms, such as Fourier transforms, to generate an electron density map of the molecule. researchgate.net From this map, the positions of individual atoms can be determined, and the complete molecular structure can be elucidated.

Studies on closely related benzopyran derivatives have successfully employed this technique. For example, the analysis of sideroxylin, a flavone (B191248) derivative, involved growing yellow needle-like prismatic crystals from a methanolic solution. idecefyn.com.ar The crystal was analyzed at 150K, and its structure was solved, revealing details about its crystal system, space group, and unit cell dimensions. idecefyn.com.ar Similarly, the crystal structure of a furo-benzopyran-7-one derivative was determined, providing detailed crystallographic data as shown in the table below. researchgate.net

Table 2: Example Crystallographic Data for a Furo-[3,2-g]-benzopyran-7-one Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Unit Cell Parameter (a) | 8.976(3) Å | researchgate.net |

| Unit Cell Parameter (b) | 16.621(2) Å | researchgate.net |

| Unit Cell Parameter (c) | 17.818(2) Å | researchgate.net |

| Unit Cell Angle (β) | 95.79(2)° | researchgate.net |

| Molecules per Unit Cell (Z) | 8 | researchgate.net |

This level of precise structural information is invaluable and serves as the gold standard for structural confirmation, complementing data obtained from other spectroscopic methods like NMR and IR spectroscopy. idecefyn.com.ar

Microscopic Analysis Techniques in Compound Characterization

Microscopic techniques are essential for characterizing the morphology, size, and surface features of this compound, particularly when it is formulated into micro- or nanoparticulate systems for various applications.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography and morphology of the compound. Analysis of encapsulated apigenin formulations using SEM has revealed the presence of integrated micro- and nanopores within the particle assemblies. mdpi.com Comparative studies using SEM have also effectively shown the morphological differences between raw, unprocessed apigenin and engineered apigenin nanoparticles. researchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images, allowing for detailed visualization of the internal structure, size, and shape of particles. For instance, TEM analysis of encapsulated apigenin nanoparticles showed them to be uniform, well-dispersed, and spherical or semi-spherical in shape, with sizes in the range of 30–40 nm. mdpi.com This technique has also been applied to characterize other apigenin-containing nanostructures, such as nanotransfersomes, providing critical information on their vesicular structure. researchgate.net

Fluorescence and Light Microscopy: These techniques are primarily used to observe the compound in biological contexts. While apigenin itself is not strongly fluorescent, fluorescence microscopy can be used to monitor its effects on cellular processes, such as the generation of intracellular reactive oxygen species (ROS). nih.gov Standard light microscopy is also employed in cellular assays involving apigenin, for example, to observe and count stained cells in migration studies or to identify cells stained for senescence markers after treatment with the compound. nih.govnih.gov

Table 3: Application of Microscopic Techniques for Apigenin Characterization

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| SEM | Surface morphology of encapsulated apigenin | Revealed micro/nanopores in the particle structure. | mdpi.com |

| TEM | Size and shape of encapsulated apigenin | Uniform, spherical/semi-spherical nanoparticles (30-40 nm). | mdpi.com |

| Light Microscopy | Observation of cells treated with apigenin | Counting of stained cells; observation of senescence markers. | nih.govnih.gov |

Q & A

Q. Advanced

Cell Lines : Compare ERα (MCF-7) vs. ERβ (HEK293 transfected) responses.

Concentration Gradient : 0.1 nM–10 µM, with 17β-estradiol as a positive control.

Endpoints :

- Gene Expression : qPCR for ER-responsive genes (pS2, GREB1).

- Proliferation Assays : MTT or BrdU incorporation.

Data Normalization : Express results as % maximal response relative to estradiol.

Pitfalls : Cross-reactivity with membrane-bound GPER requires inclusion of GPER-specific antagonists (e.g., G15) .

How to resolve contradictions in reported bioactivity data across studies?

Advanced

Discrepancies may arise from:

- Cell Line Variability : ER expression levels differ between MCF-7 (high ERα) and Ishikawa (high ERβ).

- Solvent Effects : DMSO >0.1% can artifactually modulate receptor activity.

- Metabolite Interference : Use LC-MS to verify compound stability in cell media.

Case Study : A study reporting anti-proliferative effects in MDA-MB-231 (ER-negative) cells suggests off-target kinase inhibition (e.g., EGFR, ). Validate via kinase profiling panels .

What advanced analytical methods optimize quantification in complex matrices?

Q. Advanced

- HPLC-DAD/MS :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Detection : λ = 254 nm (DAD), ESI+ mode (m/z 299.1 [M+H]⁺).

- Validation Parameters :

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to prevent inhalation of dust ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().

Toxicity Data : Classified as acute toxicity (oral, Category 4) and skin irritant (Category 2) per GHS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.